In-Depth Technical Guide: Reckitt's Research on the Transmission and Inactivation of Respiratory Viruses
In-Depth Technical Guide: Reckitt's Research on the Transmission and Inactivation of Respiratory Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Reckitt's research and the scientific basis for the efficacy of their hygiene products against the transmission of respiratory viruses. The information is compiled from publicly available scientific papers, press releases, and product technical data, with a focus on quantitative data, experimental methodologies, and the mechanisms of viral inactivation.
Virucidal Efficacy of Reckitt's Disinfectant Actives
Reckitt's portfolio of surface disinfectants and hygiene products, including the brands Lysol and Dettol, have demonstrated virucidal efficacy against a range of respiratory viruses. This efficacy is substantiated through testing conducted in accordance with internationally recognized standardized protocols.
Quantitative Data on Virucidal Efficacy against SARS-CoV-2
A key study published in the American Journal of Infection Control details the efficacy of active ingredients found in Reckitt's products against SARS-CoV-2. The following table summarizes the log reduction in infectious virus achieved within specified contact times.
| Product Type | Active Ingredient(s) | Contact Time (minutes) | Log₁₀ Reduction in Infectious SARS-CoV-2 Titer |
| Antiseptic Liquid | p-chloro-m-xylenol (PCMX) | 5 | ≥ 4.0 |
| Hand Sanitizer | Ethyl Alcohol | 1 | ≥ 4.0 |
| Liquid Hand Wash | Salicylic Acid | 1 | ≥ 3.0 |
| Disinfectant Spray | Quaternary Ammonium (B1175870) Compound & Ethanol | 5 | ≥ 4.7 |
| Disinfectant Wipes | Quaternary Ammonium Compound | 5 | ≥ 4.5 |
| Surface Cleanser | Quaternary Ammonium Compound | 5 | ≥ 4.5 |
Data sourced from "Microbicidal actives with virucidal efficacy against SARS-CoV-2," published in the American Journal of Infection Control.
Claimed Efficacy Against a Broad Spectrum of Respiratory Viruses
Reckitt's product communications indicate efficacy against a wider array of respiratory viruses, based on testing conducted by third-party laboratories. While the detailed quantitative data for each virus is proprietary, the claims are based on the successful fulfillment of criteria set by standardized testing methods.
| Virus | Virus Family | Associated Illness |
| Influenza A Virus (H1N1) | Orthomyxoviridae | Flu |
| Rhinovirus | Picornaviridae | Common Cold |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Bronchiolitis, Pneumonia |
| Human Coronavirus | Coronaviridae | Common Cold |
| SARS-CoV-2 | Coronaviridae | COVID-19 |
Experimental Protocols for Virucidal Efficacy Testing
The virucidal efficacy of Reckitt's products is validated using standardized protocols designed to assess the performance of disinfectants against viruses in suspension and on non-porous surfaces. The primary methods referenced are ASTM E1052, ASTM E1053, and EN 14476.
ASTM E1052-20: Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension
This method is designed to evaluate the virucidal activity of a liquid chemical disinfectant when mixed with a viral suspension.
Methodology:
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Virus Preparation: A high-titer stock of the test virus is prepared in a suitable cell culture medium.
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Test Substance Preparation: The disinfectant is prepared at the desired concentration.
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Exposure: A specific volume of the virus suspension is mixed with a volume of the prepared disinfectant. This mixture is held at a controlled temperature for a predetermined contact time.
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Neutralization: At the end of the contact time, the virucidal action is stopped by adding a neutralizing agent that inactivates the disinfectant without affecting the virus.
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Viral Titer Determination: The remaining infectious virus in the mixture is quantified using a standard viral titration method, such as the Tissue Culture Infectious Dose 50 (TCID₅₀) assay.
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Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the titer of the virus exposed to the disinfectant with the titer of a control sample (virus exposed to a placebo). A ≥ 4-log reduction (99.99% reduction) is typically required to claim virucidal efficacy.
ASTM E1053-20: Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces
This carrier test method evaluates the efficacy of a disinfectant on a hard, non-porous surface.[1][2][3]
Methodology:
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Carrier Preparation: A suspension of the test virus is dried onto a sterile carrier (e.g., glass or stainless steel disk).
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Disinfectant Application: The disinfectant is applied to the dried virus on the carrier for the specified contact time and at the specified temperature.
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Elution and Neutralization: After the contact time, the carrier is transferred to a solution that elutes the virus and neutralizes the disinfectant.
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Viral Quantification: The amount of infectious virus in the eluate is determined by viral titration.
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Efficacy Calculation: The log reduction in viral titer is calculated by comparing the amount of virus recovered from the treated carrier to that from an untreated control carrier.
EN 14476:2013+A2:2019: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area
This European standard is a quantitative suspension test to evaluate the virucidal activity of chemical disinfectants and antiseptics.[1][4][5]
Methodology:
The methodology is similar to ASTM E1052, involving the mixing of a virus suspension with the disinfectant product under defined conditions. A key aspect of EN 14476 is the requirement to test against specific surrogate viruses to make broad virucidal claims. For example, efficacy against Vaccinia virus allows a claim of activity against all enveloped viruses.[1]
Mechanism of Viral Inactivation
The primary mechanism of action of the active ingredients in Reckitt's disinfectant products against enveloped respiratory viruses is the disruption of the viral envelope. This is a direct chemical and physical process and does not involve the modulation of cellular signaling pathways.
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Quaternary Ammonium Compounds (QACs): These cationic surfactants interact with the negatively charged components of the viral lipid envelope, leading to its disruption and subsequent inactivation of the virus.[6][7]
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Alcohols (e.g., Ethanol): Alcohols denature the proteins in the viral envelope and disrupt the lipid bilayer, causing the virus to lose its structural integrity and ability to infect host cells.
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p-chloro-m-xylenol (PCMX): This phenolic compound disrupts the viral envelope and denatures viral proteins.
The direct action on the viral structure is why the concept of "signaling pathways," which relates to the complex cascade of molecular events within a living cell, is not applicable to the mechanism of these disinfectants.
References
- 1. store.astm.org [store.astm.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microbac.com [microbac.com]
- 4. Virucidal Efficacy Test (ASTM 1053) – Cremco [cremco.ca]
- 5. Standard NF EN 16777 [boutique.afnor.org]
- 6. Interaction of infectious viral particles with a quaternary ammonium chlorid (QAC) surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
